molecular formula C24H22F2N4O2 B10945791 7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10945791
M. Wt: 436.5 g/mol
InChI Key: WUBYZZJIXXROHF-UHFFFAOYSA-N
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Description

7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyrazoles and pyrimidines, which undergo various chemical transformations such as alkylation, acylation, and cyclization.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.

    Substitution: Various substitution reactions can occur, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, pyrazolo[1,5-a]pyrimidines have been studied for their potential as enzyme inhibitors, receptor modulators, and other bioactive agents. This compound may exhibit similar properties, making it a candidate for biological research.

Medicine

In medicinal chemistry, compounds like 7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide are investigated for their potential therapeutic effects. They may be explored as potential drugs for treating various diseases, including cancer, inflammation, and neurological disorders.

Industry

Industrially, such compounds can be used in the development of new materials, agrochemicals, and other applications where specific chemical properties are desired.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazolo[1,5-a]pyrimidines can interact with enzymes, receptors, or other proteins, modulating their activity. This interaction may involve binding to the active site or allosteric sites, leading to inhibition or activation of the target protein.

Comparison with Similar Compounds

Similar Compounds

  • 7-(trifluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-(difluoromethyl)-N-[2-(4-hydroxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

The uniqueness of 7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoromethyl group, for example, may enhance its metabolic stability and binding affinity to certain targets.

Properties

Molecular Formula

C24H22F2N4O2

Molecular Weight

436.5 g/mol

IUPAC Name

7-(difluoromethyl)-N-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C24H22F2N4O2/c1-15-3-7-17(8-4-15)20-13-21(22(25)26)30-23(29-20)19(14-28-30)24(31)27-12-11-16-5-9-18(32-2)10-6-16/h3-10,13-14,22H,11-12H2,1-2H3,(H,27,31)

InChI Key

WUBYZZJIXXROHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NCCC4=CC=C(C=C4)OC

Origin of Product

United States

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